OGBTXWYUPRCYQA-KIUQXBPHSA-N
Description
Contextualizing the Research Significance of OGBTXWYUPRCYQA-KIUQXBPHSA-N
Osimertinib's research significance is primarily rooted in its application for treating non-small-cell lung carcinomas (NSCLC) that harbor specific EGFR mutations. wikipedia.orgnih.gov It was designed to selectively target both the initial sensitizing EGFR mutations (such as exon 19 deletions or the L858R mutation) and the T790M resistance mutation, which often develops in patients treated with earlier-generation EGFR inhibitors. nih.govcancer.gov This dual activity established it as a critical therapeutic agent and a valuable tool for studying the mechanisms of drug resistance in cancer. nih.gov
The compound's ability to inhibit the mutated forms of EGFR while having significantly less activity against the wild-type (normal) version of the receptor minimizes certain side effects, making it a prime example of a successful structure-based drug design. nih.govnih.gov Research has consistently shown its superiority over previous EGFR TKIs and chemotherapy in specific patient populations, leading to improved outcomes. cancer.govtandfonline.com Furthermore, its ability to penetrate the central nervous system makes it effective against brain metastases, a common complication of NSCLC. cancer.gov The extensive body of evidence from numerous clinical trials, including FLAURA, ADAURA, and FLAURA2, underscores its role as a backbone therapy in EGFR-mutated lung cancer. oncozine.com
Table 1: Key Research Findings for Osimertinib (B560133)
| Research Area | Finding | Citation |
|---|---|---|
| Mechanism of Action | A third-generation, irreversible EGFR-TKI that selectively inhibits both EGFR-sensitizing and T790M resistance mutations. | wikipedia.orgnih.govoncozine.com |
| Primary Indication | Treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations. | wikipedia.orgtandfonline.com |
| Clinical Efficacy | Demonstrated superior overall survival and progression-free survival compared to earlier-generation TKIs and chemotherapy in multiple studies. | cancer.govoncozine.com |
| Acquired Resistance | Resistance to osimertinib can develop, often through mechanisms like the C797S mutation in EGFR or bypass pathways such as MET amplification. | nih.govnih.gov |
| Regulatory Status | Approved by the FDA and EMA for first- and second-line treatment, as well as adjuvant therapy, for specific types of EGFR-mutated NSCLC. | wikipedia.orgnih.govtandfonline.com |
Historical Trajectory of Research Relevant to this compound
The journey to discover Osimertinib, also known as AZD9291, was a rapid and focused effort initiated by AstraZeneca in May 2009. nih.gov The goal was to develop a third-generation EGFR inhibitor that could overcome the common T790M resistance mutation that rendered first- and second-generation TKIs ineffective. nih.gov The research was heavily structure-driven, utilizing computational and medicinal chemistry to design a molecule that could selectively bind to the T790M mutant form of the EGFR receptor. nih.gov
This intensive drug discovery program yielded the clinical candidate by 2012. wikipedia.org Clinical trials began in March 2013, and early results showed significant anti-tumor activity in NSCLC patients who had developed resistance to other EGFR inhibitors. nih.gov Based on promising Phase I data, the U.S. Food and Drug Administration (FDA) granted Osimertinib a breakthrough therapy designation in April 2014. wikipedia.org This was followed by an accelerated approval with priority review in November 2015 for patients with metastatic EGFR T790M mutation-positive NSCLC. wikipedia.orgnih.gov The European Medicines Agency (EMA) granted a similar accelerated approval in February 2016. wikipedia.org Subsequent approvals expanded its use to a first-line treatment for EGFR-mutated NSCLC in 2018 and as an adjuvant therapy following tumor resection. nih.govtandfonline.com
Table 2: Timeline of Key Milestones for this compound (Osimertinib)
| Date | Milestone | Citation |
|---|---|---|
| May 2009 | Drug discovery program initiated at AstraZeneca. | nih.gov |
| 2012 | Clinical candidate AZD9291 (Osimertinib) developed. | wikipedia.org |
| March 2013 | Clinical trials begin. | nih.gov |
| April 2014 | Granted Breakthrough Therapy designation by the FDA. | wikipedia.org |
| November 2015 | Received accelerated FDA approval for second-line treatment. | wikipedia.orgnih.gov |
| February 2016 | Received accelerated EMA approval. | wikipedia.org |
| 2018 | Approved by the FDA as a first-line treatment. | nih.govcancer.gov |
| 2020 | Approved by the FDA for adjuvant treatment based on ADAURA trial. | cancer.govajmc.com |
| February 2024 | FDA approved osimertinib in combination with chemotherapy for certain patients. | wikipedia.org |
Current Paradigms and Challenges in Understanding this compound
Despite the success of Osimertinib, significant challenges remain, primarily centered on the inevitable development of drug resistance. nih.govnih.gov While it effectively targets the T790M mutation, tumors eventually adapt and progress. nih.gov Research is now focused on understanding and overcoming these new resistance mechanisms. The most common on-target resistance mechanism is the acquisition of a new mutation, C797S, which prevents the covalent bonding of Osimertinib to the EGFR protein. nih.gov
Another major challenge is tumor heterogeneity, where different cancer cells within the same patient may have different resistance mechanisms. nih.gov This complexity makes it difficult to find a single subsequent treatment that works for all patients after Osimertinib fails. nih.govilcn.org Current research paradigms are exploring various strategies to combat this, including:
Combination Therapies: Investigating the use of Osimertinib with other agents, such as chemotherapy or inhibitors of bypass pathways like MET. oncozine.comilcn.org The FLAURA2 trial, for example, showed a survival benefit when combining Osimertinib with chemotherapy. oncozine.compharmaphorum.com
Next-Generation Inhibitors: Developing fourth-generation TKIs and other novel agents that can target the C797S mutation or other resistance pathways. nih.govtandfonline.com
Improved Molecular Diagnostics: Enhancing diagnostic techniques, such as liquid biopsies (cell-free plasma DNA analysis), to detect resistance mutations like C797S early and tailor therapies accordingly. nih.govnih.gov
The ultimate goal is to transform EGFR-mutant lung cancer into a chronic, manageable disease by developing sequential and combination therapies that can adapt to the evolving molecular landscape of the tumor. nih.govilcn.org
Properties
Molecular Formula |
C27H30N2O7 |
|---|---|
Molecular Weight |
494.544 |
InChI |
InChI=1S/C27H30N2O7/c1-15(16-6-8-18(32-2)9-7-16)29-14-27-11-10-19(36-27)22(23(27)26(29)31)25(30)28-17-12-20(33-3)24(35-5)21(13-17)34-4/h6-13,15,19,22-23H,14H2,1-5H3,(H,28,30)/t15?,19-,22?,23?,27-/m0/s1 |
InChI Key |
OGBTXWYUPRCYQA-KIUQXBPHSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Theoretical and Computational Chemistry Approaches for Ogbtxwyuprcyqa Kiuqxbphsa N
Electronic Structure Elucidation of OGBTXWYUPRCYQA-KIUQXBPHSA-N
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For CBD, computational methods are crucial for elucidating these fundamental characteristics.
Density Functional Theory (DFT) Applications for this compound
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It has been extensively applied to CBD to calculate its molecular geometry, electronic properties, and vibrational spectra. researchgate.netresearchgate.net
Researchers have used DFT to optimize the molecular geometry of CBD, providing a detailed picture of its three-dimensional structure. dergipark.org.tr DFT calculations have also been employed to determine various chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Studies have shown that the HOMO-LUMO energy gap for CBD is influenced by its molecular structure, with the ether moiety, in particular, affecting the orbital energies. nih.gov
Furthermore, DFT is used to simulate spectroscopic data, such as infrared and Raman spectra, which can be compared with experimental results for validation. researchgate.netresearchgate.net For instance, DFT calculations have successfully identified characteristic Raman bands for CBD, distinguishing it from other cannabinoids like THC. researchgate.net The molecular electrostatic potential (MEP) surface of CBD has also been calculated using DFT, which helps in understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net
Calculated Electronic Properties of Cannabidiol (CBD) using DFT
| Parameter | Level of Theory | Value | Significance |
|---|---|---|---|
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.18 eV | Indicates electron-donating capacity |
| LUMO Energy | B3LYP/6-311++G(d,p) | -0.18 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 6.00 eV | Relates to chemical reactivity and stability |
| Ionization Potential (IP) | B3LYP/6-311++G(d,p) | 142.33 kcal/mol | Energy required to remove an electron |
| O-H Bond Dissociation Energy (BDE) | B3LYP/6-311++G(d,p) | 85.63 kcal/mol | Relates to antioxidant activity |
Ab Initio Methods in the Study of this compound
Ab initio methods are computational chemistry techniques based on quantum mechanics that are derived "from first principles," without the inclusion of experimental data. wikipedia.org These methods solve the electronic Schrödinger equation to predict chemical properties. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding but often requires refinement. wikipedia.org
More advanced and accurate methods, known as post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP) and configuration interaction (CI), build upon the HF framework to better account for electron correlation. wikipedia.orgstackexchange.com While these methods offer higher accuracy, their computational cost increases significantly, making them challenging for a molecule of CBD's size. wikipedia.org
For CBD, DFT is the most commonly applied ab initio method due to its favorable balance of accuracy and computational cost. mdpi.com However, studies sometimes employ methods like MP2 for comparative purposes or to achieve higher accuracy for specific properties, such as antioxidant capacity, where electron correlation is critical. nih.govstackexchange.com The choice of method depends on the specific research question and the desired level of accuracy. stackexchange.com
Basis Set Selection and Computational Efficiency for this compound
In computational chemistry, a basis set is a set of mathematical functions used to construct molecular orbitals. numberanalytics.com The choice of basis set is a critical step that directly impacts the accuracy and computational cost of the calculations. numberanalytics.com A larger, more complex basis set generally yields more accurate results but at a significantly higher computational expense. umich.edu
For studies on CBD, various basis sets have been utilized. Common choices belong to the Pople-style split-valence basis sets, such as 6-31G(d,p) and 6-31+G(d,p), and the triple-zeta valence basis set 6-311++G(d,p). researchgate.netdergipark.org.trnih.govresearchgate.net The notations indicate the level of sophistication:
Split-valence (e.g., 6-31G): Uses multiple basis functions for valence orbitals, providing more flexibility for describing chemical bonds than minimal basis sets.
Polarization functions (e.g., (d,p)): Add functions with higher angular momentum to allow for non-spherical electron density distribution, which is crucial for describing bonding accurately.
Diffuse functions (e.g., +): Add functions that are spread out in space, which are important for describing anions, weak interactions, and excited states.
The selection of a basis set for CBD calculations involves a trade-off. For instance, the 6-311++G(d,p) basis set provides high accuracy for electronic properties but is computationally demanding. dergipark.org.trnih.gov Simpler basis sets like 6-31G(d,p) may be used for initial conformational searches or for larger systems to maintain computational feasibility. researchgate.net The goal is to choose a basis set that is large enough to capture the essential physics of the problem without making the calculation prohibitively expensive. stackexchange.comumich.edu
Basis Sets Used in Computational Studies of Cannabidiol (CBD)
| Basis Set | Description | Typical Application for CBD |
|---|---|---|
| 6-31G(d,p) | Split-valence with polarization functions on heavy atoms and hydrogens. | Conformational analysis, geometry optimization. researchgate.net |
| 6-31+G(d,p) | Split-valence with polarization and diffuse functions. | Calculation of structures and vibrational spectra. researchgate.net |
| 6-311++G(d,p) | Triple-split valence with polarization and diffuse functions on all atoms. | High-accuracy electronic property calculations (e.g., HOMO/LUMO energies). dergipark.org.trnih.gov |
| cc-pVDZ/cc-pVTZ | Correlation-consistent double/triple-zeta basis sets. | Systematic approach to the complete basis set limit for high-accuracy energy calculations. fiveable.me |
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govscielo.org.mx For CBD, MD simulations provide critical insights into its dynamic behavior, conformational flexibility, and interactions with biological systems.
Conformational Analysis and Energetics of this compound
The biological activity of a molecule is often linked to its three-dimensional shape or conformation. CBD is a flexible molecule, and understanding its preferred conformations and the energy barriers between them is essential. Conformational studies have been performed using both quantum chemical calculations and MD simulations. researchgate.net
Intermolecular Interactions Involving this compound
MD simulations and molecular docking are the primary computational methods used to investigate how CBD interacts with other molecules, particularly biological targets like proteins and cell membranes. nih.govscielo.org.mx These studies are crucial for elucidating the molecular mechanisms behind CBD's pharmacological effects.
Simulations have been used to model the binding of CBD to various G protein-coupled receptors (GPCRs), such as GPR55 and the cannabinoid receptor 1 (CB1). nih.govnih.gov These studies have identified key residues and interaction types, including hydrophobic interactions and hydrogen bonds, that stabilize the CBD-receptor complex. nih.govnih.gov For example, MD simulations of the CBD-GPR55 complex showed that the interactions between CBD and surrounding residues were stable over the simulation time. nih.gov
Other studies have explored the interaction of CBD with amyloid-beta peptides, suggesting that CBD can decrease their aggregation, which is relevant to Alzheimer's disease research. nih.gov The interaction of CBD with lipid membranes has also been investigated, showing how it positions itself at the lipid-water interface. scielo.org.mx Furthermore, computational methods have been used to study the formation of inclusion complexes between CBD and cyclodextrins, which can enhance its solubility. These calculations revealed that the formation of a 2:1 complex (cyclodextrin:CBD) is more energetically favorable than a 1:1 complex. nih.gov
Summary of Intermolecular Interactions of Cannabidiol (CBD) from Computational Studies
| Interaction Partner | Computational Method | Key Findings | Reference |
|---|---|---|---|
| GPR55 Receptor | Molecular Docking, MD Simulation | Stable binding involving a hydrophobic cavity and backbone hinges. | nih.gov |
| CB1 Receptor | MD Simulation | Acts as a negative allosteric modulator; stabilizes inactive conformations. | nih.govdrugbank.com |
| Amyloid-β Peptides | MD Simulation, Metadynamics | Decreases peptide aggregation; binds to MET35 residue. | nih.gov |
| Lipid Monolayer (DPPC/DPPG) | MD Simulation | Positions at the lipid-water interface; interacts with phosphate (B84403) groups. | scielo.org.mx |
| β-Cyclodextrin | Molecular Docking, DFT | Forms stable inclusion complexes (1:1 and 2:1 ratios); 2:1 is more energetically favorable. | nih.gov |
Compound Names
| InChIKey | Common Name |
| This compound | Cannabidiol (CBD) |
| FQJKEYKPSFBUGV-UHFFFAOYSA-N | Tetrahydrocannabinol (THC) |
| WXNRAKFNFKPPDJ-UHFFFAOYSA-N | β-Cyclodextrin |
| RMMXTBMQSGPEBS-UHFFFAOYSA-N | Dipalmitoylphosphatidylcholine (DPPC) |
| DQCZLVYFTELAKF-UHFFFAOYSA-N | Dipalmitoylphosphatidylglycerol (DPPG) |
| KDXKERNSBIXNJK-UHFFFAOYSA-N | Methane (MET) |
Solvation Effects on this compound
The behavior of Bilastine in solution is critical to its formulation and bioavailability, with solvation effects playing a pivotal role. As a zwitterionic molecule containing both a carboxylic acid group and a basic piperidine (B6355638) nitrogen, its ionization state is highly dependent on the surrounding solvent environment and pH. nih.govnih.gov
Theoretical studies have been employed to elucidate these properties. The protolytic equilibria of Bilastine were investigated using a combination of experimental potentiometric titration and computational methods. researchgate.net Energy calculations for the optimized structures of its various equilibrium forms were performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. researchgate.net This theoretical approach was instrumental in defining the ionization profile of the molecule and assigning the experimentally determined pKa values to the specific ionizable groups within the structure. researchgate.net
Experimental studies further highlight the influence of the solvent on Bilastine's properties. Spectrophotometric analysis demonstrated a tangible shift in the compound's absorption maximum (λmax) when the solvent was changed. researchgate.net This solvent-dependent behavior underscores the importance of the local environment on the electronic structure of the molecule.
Table 1: Effect of Solvent on UV Spectrophotometric Properties of Bilastine
| Solvent | Absorption Maximum (λmax) | Concentration Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|---|
| Methanol (B129727) | 280 nm | 5-30 µg/ml | 0.102 µg/ml | 0.3097 µg/ml |
| 0.1 N Acetic Acid | 271 nm | 5-30 µg/ml | 0.136 µg/ml | 0.411 µg/ml |
Furthermore, the aqueous solubility of Bilastine, a key factor for any pharmaceutical agent, is profoundly influenced by solvation and pH. The formation of novel salts and cocrystals has been explored as a strategy to enhance its low aqueous solubility. acs.org Studies on these new forms show a significant increase in solubility compared to the parent molecule, demonstrating a direct manipulation of solvation characteristics through chemical modification. acs.org For instance, the formation of a hydrated salt with oxalic acid increased its equilibrium solubility in water at 37 °C by approximately eightfold. acs.org The degradation kinetics are also heavily influenced by the solution's pH, with stability studies showing maximum degradation under specific acidic and alkaline conditions. researchgate.net
Table 2: Equilibrium Solubility of Bilastine and its Salts/Cocrystals
| Compound Form | Solubility in Purified Water (37 °C) | Solubility in 0.1 N HCl (pH 1.2) | Fold Increase in Water Solubility |
|---|---|---|---|
| Bilastine (BLS) | ~0.05 mg/mL | ~0.4 mg/mL | - |
| BLS+-OXA2–-H2O(1:1:1) | ~0.4 mg/mL | ~0.8 mg/mL | ~8-fold |
| BLS+-MEA–-H2O(1:1:1) | ~0.275 mg/mL | ~0.7 mg/mL | ~5.5-fold |
Reaction Mechanism Prediction and Transition State Analysis of this compound
Understanding the reaction mechanisms involved in the synthesis of Bilastine is essential for process optimization, yield improvement, and impurity control. Computational chemistry offers powerful tools to predict these mechanisms and analyze the high-energy transition states that govern reaction rates. Several synthetic pathways for Bilastine have been reported, involving key steps such as Friedel-Crafts acylation, alkylation, hydrolysis, and reduction-ring closure reactions. museonaturalistico.itgoogleapis.comeurekaselect.com These transformations are prime candidates for theoretical investigation to elucidate the precise electronic and structural changes that occur.
Potential Energy Surface Mapping for this compound Transformations
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. nih.govresearchgate.net By mapping the PES for a chemical reaction, one can identify the lowest energy pathways from reactants to products, locate intermediate structures, and characterize the transition state at the saddle point of this surface. researchgate.net This provides a complete theoretical picture of the reaction's progress.
Despite the detailed synthetic routes available for Bilastine, museonaturalistico.itgoogleapis.comeurekaselect.com specific computational studies that report a comprehensive mapping of the potential energy surfaces for its key synthetic transformations are not prevalent in the reviewed scientific literature. Such studies would provide invaluable insight into reaction feasibility, selectivity, and the origins of byproduct formation.
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods for this compound
Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods are a sophisticated computational approach designed to study chemical processes in very large molecular systems, such as an enzyme with its substrate. nih.govresearchgate.net In this method, the core region where bond-breaking or bond-forming events occur (e.g., the ligand and key active site residues) is treated with high-accuracy quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is described using more computationally efficient molecular mechanics force fields. nih.gov
This methodology is ideally suited for investigating the interaction of Bilastine with its biological target, the histamine (B1213489) H1 receptor. nih.gov Docking simulations have already been used to predict the binding pose of Bilastine within the receptor's ligand-binding pocket, identifying key interactions between the drug's carboxyl group and lysine (B10760008) residues. nih.gov A QM/MM study could extend this by providing a dynamic and energetically detailed analysis of the binding process or the mechanism of receptor antagonism. However, a review of current literature indicates that while the system is a prime candidate for such analysis, specific studies employing QM/MM hybrid methods for Bilastine have not been published.
Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Analogues
Chemoinformatics applies computational methods to solve chemical problems, with a significant focus on drug discovery. A key tool within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov These are mathematical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net By calculating various molecular descriptors (e.g., topological, electronic, steric), these models can predict the activity or properties of new, unsynthesized analogues, thereby guiding the design of more potent or safer medicines. rsmams.org
While the principles of QSAR/QSPR are well-established and widely applied in drug development, a search of the scientific literature did not yield specific QSAR or QSPR studies focused on a series of Bilastine analogues. The development of such models would require a dataset of structurally related compounds with measured activities and properties. As a foundation for any future QSPR/QSAR analysis, key physicochemical properties of Bilastine are compiled below.
Table 3: Physicochemical Properties of Bilastine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C28H37N3O3 | researchgate.net |
| Molecular Weight | 463.62 g/mol | researchgate.net |
| Plasma Protein Binding | 84–90% | nih.gov |
| Half-life | 14.5 hours | nih.gov |
| Time to Max. Plasma Conc. | 1.3 hours | nih.gov |
Advanced Synthetic Methodologies for Ogbtxwyuprcyqa Kiuqxbphsa N
Novel Synthetic Pathways and Retrosynthetic Analysis of OGBTXWYUPRCYQA-KIUQXBPHSA-N
Retrosynthetic analysis of Bilastine reveals several key disconnections, primarily revolving around the formation of the bonds connecting the substituted phenyl ring to the piperidine (B6355638) moiety and the construction of the benzimidazole (B57391) core. This has given rise to both linear and convergent synthetic strategies.
Total Synthesis Strategies for this compound
Several distinct total synthesis routes for Bilastine have been established, each with unique advantages. Early syntheses often relied on palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to connect a vinyl group to a brominated phenyl intermediate. googleapis.com This styrene (B11656) derivative was then converted to the required ethyl side chain via hydroboration and oxidative processing. googleapis.com While effective, these methods often involved costly palladium catalysts, toxic organotin reagents (in the case of Stille coupling), and hazardous materials like borane (B79455) gas, which posed challenges for industrial-scale production. googleapis.com
Another innovative total synthesis begins with the inexpensive raw material 2-nitroaniline. museonaturalistico.it This method involves a reduction-ring closure reaction, followed by alkylation, hydrolysis, coupling, and a final hydrolysis step. museonaturalistico.it This pathway is advantageous due to its mild reaction conditions, simple operations, high yield and purity, and low production cost, making it well-suited for industrial application. museonaturalistico.it
A process involving an oxidative rearrangement of a bicyclic ketone intermediate has also been developed. This four-step synthesis shows a total yield of 42% and reduces purification needs by utilizing a one-pot hydrolysis-alkylation strategy, which avoids the isolation of intermediates and cuts production time significantly.
| Strategy | Key Reactions | Starting Materials | Overall Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Convergent Synthesis | Friedel-Crafts Acylation, Reduction | Methyl α,α-dimethylphenylacetate | ~39-54% | Avoids expensive/toxic Pd catalysts; cost-effective reagents. benthamdirect.comresearchgate.netcjph.com.cn | benthamdirect.comresearchgate.netcjph.com.cn |
| Convergent Synthesis from 2-Nitroaniline | Reduction-Ring Closure, Alkylation, Hydrolysis | 2-Nitroaniline | ~45% | Inexpensive starting material; high purity (>99.5%); scalable. museonaturalistico.it | museonaturalistico.it |
| Oxidative Rearrangement | Oxidative Rearrangement (m-CPBA), One-Pot Hydrolysis-Alkylation | Bicyclic ketone | 42% | Reduced purification steps and production time. | |
| Alternative Convergent Route | Stille/Suzuki Coupling, Hydroboration-Oxidation | 2-(4-bromophenyl)-2,2-dimethylacetate ester | 26% | Avoids metal-halogen exchange and hazardous ethylene (B1197577) oxide. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
Fragment-Based Synthesis Approaches for this compound
The synthesis of Bilastine is ideally suited to a fragment-based approach, typically involving the coupling of two main building blocks:
The Benzimidazole-Piperidine Fragment : This is often prepared as 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzoimidazole or a related precursor. googleapis.com
The Phenylpropionic Acid Fragment : This fragment contains the 2-methyl-2-phenylpropionic acid moiety, functionalized with a reactive group (e.g., a 2-chloroethyl or tosyl-oxyethyl group) for coupling. quickcompany.ingoogle.com
One common strategy involves the nucleophilic substitution reaction between 2-(piperidin-4-yl)-1H-benzimidazole and a reactive ester like methyl α,α-dimethyl-4-(2-bromoethyl)phenylacetate, followed by the addition of the ethoxyethyl group and final hydrolysis to yield Bilastine. cjph.com.cn An alternative convergent synthesis developed to avoid certain hazardous reagents has a longest linear sequence of just five steps. tandfonline.comresearchgate.net This highlights the efficiency gained by preparing and joining fragments.
Green Chemistry Principles in the Synthesis of this compound
Increasingly, the pharmaceutical industry is adopting green chemistry principles to minimize the environmental impact of drug manufacturing. Research into Bilastine synthesis reflects this trend, with a focus on safer solvents, atom economy, and sustainable catalysts. museonaturalistico.itbhumipublishing.com
Solvent-Free and Atom-Economical Synthesis of this compound
A key aspect of green synthesis is the use of environmentally benign solvents or the elimination of solvents altogether. Some synthetic routes for Bilastine intermediates have been optimized to be carried out "neat," meaning without a solvent. googleapis.com Furthermore, the use of water, a cheap, non-toxic, and readily available solvent, has been successfully implemented in certain reaction and crystallization steps, significantly reducing the reliance on volatile organic solvents. museonaturalistico.it For instance, one novel synthesis route uses water as the solvent for the final crystallization, yielding a high-purity product. museonaturalistico.it
Sustainable Catalysis in this compound Production
Catalysis is a pillar of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In Bilastine synthesis, a move away from homogeneous palladium catalysts, which can be expensive and difficult to remove from the final product, has been observed. benthamdirect.comresearchgate.net
Sustainable alternatives include:
Lewis Acids: Friedel-Crafts acylation reactions catalyzed by Lewis acids like aluminum chloride provide a high-yield, cost-effective alternative to palladium-catalyzed cross-couplings. benthamdirect.comquickcompany.ingoogle.com
Heterogeneous Catalysts: The use of solid catalysts that can be easily recovered and recycled is a significant advancement. A process using tungsten-exchanged hydroxyapatite (B223615) (W/HAP) as a catalyst with aqueous H₂O₂ for N-oxidation reactions has been developed, minimizing waste and meeting green chemistry requirements. researchgate.net Another route employs a palladium on aluminum oxide catalyst for a reduction step, which is a common and recyclable heterogeneous catalyst. google.com
Photocatalysis: Visible-light-driven reactions represent a frontier in sustainable catalysis. While not yet reported for the entire Bilastine synthesis, related transformations, such as the synthesis of benzimidazoles using a Cu/Cu₂O@g-C₃N₄ photocatalyst in an aqueous medium, demonstrate the potential of this technology. researchgate.net
| Catalyst Type | Example | Reaction Step | Green Advantage | Reference |
|---|---|---|---|---|
| Lewis Acid | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Replaces expensive and toxic palladium catalysts. | benthamdirect.comquickcompany.in |
| Heterogeneous Catalyst | Tungsten-exchanged Hydroxyapatite (W/HAP) | N-oxidation | Recyclable catalyst used with a clean oxidant (H₂O₂). researchgate.net | researchgate.net |
| Heterogeneous Catalyst | Palladium on Aluminum Oxide | Reduction | Easily recoverable solid catalyst. google.com | google.com |
Stereoselective and Regioselective Synthesis of this compound
While Bilastine itself is an achiral molecule, the control of regioselectivity during its synthesis is crucial for ensuring high yields and purity. Regioselectivity refers to the preferential formation of one constitutional isomer over others.
A primary example of regiochemical control is seen in the Friedel-Crafts acylation or alkylation of the phenyl ring. The reaction must selectively occur at the para-position (position 4) of the phenyl ring relative to the dimethylpropionic acid group to yield the correct Bilastine backbone. Studies on the Friedel-Crafts acylation with chloroacetyl chloride have focused on optimizing conditions to maximize the formation of the desired para-isomer. benthamdirect.comresearchgate.net One synthetic method cleverly uses a bulky diisopropyl group to direct a Friedel-Crafts alkylation, achieving a ratio of para to meta product of 95% or higher, thus avoiding the formation of excessive isomers. patsnap.com
The construction of the ethoxyethyl side chain can also present a regioselective challenge. When using hydroboration-oxidation of a styrene intermediate, the reaction provides a convenient route for the anti-Markovnikov hydration of the double bond, ensuring the hydroxyl group is added to the terminal carbon, which is necessary for the correct final structure. googleapis.comresearchgate.net This regioselectivity is a key feature of the hydroboration reaction.
Asymmetric Catalysis in Zanubrutinib Synthesis
The establishment of the chiral center in the tetrahydropyrazolo[1,5-a]pyrimidine core of Zanubrutinib is a critical step in its synthesis. Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched products, often minimizing the need for classical resolution steps which are inherently limited to a 50% theoretical yield.
Recent research has demonstrated the efficacy of transition-metal catalyzed asymmetric hydrogenation for the synthesis of the chiral core of Zanubrutinib. One notable approach involves the Rhodium-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org This method has been shown to produce the desired chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (B149044) scaffold with excellent enantioselectivities, reaching up to 98% ee. rsc.orgrsc.org The reaction typically employs a chiral rhodium complex, such as [Rh(COD)Cl]2 with a chiral phosphine (B1218219) ligand like (S,S)-f-spiroPhos, under a hydrogen atmosphere. rsc.org A significant outcome of this research is the successful synthesis of a key intermediate for Zanubrutinib, highlighting the practical applicability of this catalytic system. rsc.orgrsc.org
Another powerful strategy is the Iridium-catalyzed asymmetric hydrogenation of a pyrazolo[1,5-a]pyrimidine (B1248293) intermediate. nih.govacs.org Utilizing an Ir/(R)-t-Bu-FcPhox complex, this method achieves outstanding enantioselectivity, yielding the chiral product with over 99% ee without the need for additional additives. nih.gov This high level of stereocontrol is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients like Zanubrutinib.
Table 1: Comparison of Asymmetric Strategies for Zanubrutinib Synthesis
| Methodology | Catalyst/Reagent | Key Feature | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rh-catalyzed Asymmetric Reductive Dearomatization | [Rh(COD)Cl]2 / (S,S)-f-spiroPhos | Direct asymmetric synthesis of the chiral core | Up to 98% | rsc.orgrsc.org |
| Ir-catalyzed Asymmetric Hydrogenation | Ir/(R)-t-Bu-FcPhox complex | High enantioselectivity without additives | >99% | nih.govacs.org |
| Chiral Resolution | L-Dibenzoyltartaric acid (LDBTA) | Separation of enantiomers from a racemic mixture | ≥99.85% (with process optimization) | nih.govchemicalbook.comgoogle.comgoogle.com |
Directed Ortho-Metalation and Other Directing Group Strategies for Zanubrutinib
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. organic-chemistry.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
The core structure of Zanubrutinib is built upon pyrazole (B372694) and pyrimidine (B1678525) rings. The DoM strategy is highly relevant to the synthesis of functionalized precursors for these heterocyclic systems. For instance, the regiocontrolled preparation of polysubstituted pyrazoles can be achieved using a switchable metal-directing group to facilitate sequential lithiation at the 3- and 5-positions of the pyrazole ring. researchgate.net Similarly, the ortho-directed lithiation of pyrimidine derivatives, using hindered lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP), allows for the introduction of substituents at the 5-position. researchgate.net
While specific literature detailing the direct application of DoM in a full synthesis of Zanubrutinib is not prevalent, the principles are applicable to the construction of its key building blocks. For example, the synthesis of the 2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine core could potentially involve DoM strategies to functionalize the pyrazole or pyrimidine rings prior to their condensation. The use of directing groups such as amides, carbamates, or even halogens can control the regioselectivity of metalation on these heterocyclic systems. scispace.com
Furthermore, the development of advanced metalating agents, such as mixed Mg/Li amide bases (e.g., TMPMgCl·LiCl), has expanded the scope of DoM to more sensitive and electronically diverse heterocyclic substrates, offering a pathway to functionalized pyrimidines and pyrazoles under milder conditions. harvard.eduuni-muenchen.de These reagents have demonstrated high regioselectivity in the metalation of various N-heterocycles, which is a key consideration in the synthesis of complex molecules like Zanubrutinib. uni-muenchen.de
Flow Chemistry and Automated Synthesis Techniques for Zanubrutinib
The transition from laboratory-scale synthesis to industrial production of pharmaceuticals presents numerous challenges, including scalability, safety, and process control. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, has emerged as a powerful solution to many of these challenges. patheon.comdtu.dk
A case study on the multi-step synthesis of a key intermediate of Zanubrutinib highlights the significant advantages of flow chemistry for rapid scale-up. kodestaging.co.uk By transitioning the synthesis from a bench-scale batch process to a continuous flow system, a tenfold increase in production rate (from approximately 10 g/day to 100 g/day ) was achieved. nih.gov This was accomplished using a "numbering-up" approach, where multiple reactors are run in parallel. kodestaging.co.uk
The implementation of flow chemistry for the synthesis of Zanubrutinib intermediates offers several key benefits:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with highly exothermic or hazardous reactions. dtu.dk
Improved Process Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to better product quality and consistency. kodestaging.co.uk
Facilitated Automation: Continuous flow processes are more amenable to automation, allowing for unattended operation and increased efficiency. chemrxiv.orgchemrxiv.orgresearchgate.net
Rapid Optimization and Scale-up: The modular nature of flow chemistry setups allows for quicker optimization of reaction conditions and a more seamless transition to larger-scale production. rsc.org
Computer-assisted synthesis planning (CASP) tools are also being integrated with automated synthesis platforms to accelerate the development of more efficient and greener synthetic routes for complex molecules like Zanubrutinib. chemrxiv.orgchemrxiv.orgresearchgate.net These data-driven approaches can analyze vast amounts of chemical information to propose novel synthetic pathways that can then be tested and optimized using automated flow chemistry systems. chemrxiv.orgchemrxiv.orgresearchgate.net
Biocatalytic and Chemoenzymatic Routes to Zanubrutinib and its Precursors
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.net The mild reaction conditions, high enantioselectivity, and regioselectivity of enzymes make them attractive tools for pharmaceutical synthesis. researchgate.net
While a complete biocatalytic synthesis of Zanubrutinib has not been reported, chemoenzymatic strategies, which combine enzymatic and chemical steps, hold significant promise for the synthesis of its key structural motifs. The chiral piperidine moiety is a prime target for a chemoenzymatic approach. Recent studies have demonstrated the use of enzyme cascades for the asymmetric synthesis of substituted piperidines. nih.govacs.orgresearchgate.net For example, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereodefined piperidines. nih.govacs.org Another strategy employs transaminases for the stereoselective monoamination of 1,5-diketones, which then cyclize to form piperidine precursors. researchgate.net These methods could potentially be adapted for the synthesis of the chiral (S)-7-(piperidin-4-yl) fragment of Zanubrutinib.
The pyrazole core of Zanubrutinib is also amenable to biocatalytic synthesis. Lipases have been shown to catalyze the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazole derivatives with good yields. acs.org The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling. acs.org
The development of novel biocatalysts through protein engineering and directed evolution is continuously expanding the toolbox for organic synthesis. researchgate.net It is conceivable that future synthetic routes to Zanubrutinib and its precursors will increasingly incorporate biocatalytic or chemoenzymatic steps to improve efficiency, reduce environmental impact, and achieve high levels of stereochemical control.
Table 2: Potential Biocatalytic Approaches for Zanubrutinib Precursors
| Target Moiety | Enzyme Class | Reaction Type | Potential Application in Zanubrutinib Synthesis | Reference |
|---|---|---|---|---|
| Chiral Piperidine | Amine Oxidase / Ene-Imine Reductase | One-pot cascade for asymmetric dearomatization | Synthesis of the (S)-piperidin-4-yl fragment | nih.govacs.orgresearchgate.net |
| Chiral Piperidine | Transaminase | Stereoselective monoamination of diketones | Synthesis of chiral piperidine precursors | researchgate.net |
| Pyrazole Ring | Lipase | One-pot three-component cyclocondensation | Synthesis of the functionalized pyrazole core | acs.org |
Advanced Spectroscopic and Analytical Characterization of Ogbtxwyuprcyqa Kiuqxbphsa N
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Avasimibe
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like Avasimibe in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Multi-dimensional NMR Techniques for Structural Elucidation of Avasimibe
While one-dimensional (1D) NMR spectra provide foundational data, complex molecules like Avasimibe, with numerous overlapping signals from its isopropyl and phenyl groups, necessitate multi-dimensional NMR experiments for complete structural assignment. nih.gov Two-dimensional (2D) NMR techniques spread the signals across two frequency axes, resolving ambiguities and revealing intricate atomic correlations. researchgate.netumb.edu
Key 2D NMR experiments applicable to Avasimibe include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Avasimibe, COSY would be crucial for tracing the connectivity within the isopropyl groups and linking the methine protons to the methyl protons.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems. This would be effective in identifying all protons belonging to a specific isopropylphenyl group. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is a powerful method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the distinct structural fragments of Avasimibe, such as linking the acetyl group to the 2,4,6-triisopropylphenyl ring and connecting the sulfamate (B1201201) group to the 2,6-diisopropylphenyl moiety.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY data provides critical insights into the three-dimensional conformation and stereochemistry of the molecule in solution.
The following table illustrates the type of data that would be generated from ¹H and ¹³C NMR analysis for the structural elucidation of Avasimibe.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| Isopropyl -CH₃ | ~1.2 | ~24 | Correlates with isopropyl -CH proton in COSY. |
| Isopropyl -CH | ~3.0 - 4.0 | ~30 - 35 | Correlates with -CH₃ protons in COSY; correlates with aromatic carbons in HMBC. |
| Methylene (B1212753) -CH₂- | ~3.7 | ~45 | Correlates with aromatic carbons and carbonyl carbon in HMBC. |
| Aromatic -CH | ~7.1 - 7.4 | ~123 - 150 | Correlates with adjacent aromatic protons (if any) in COSY; correlates with isopropyl carbons in HMBC. |
| Carbonyl C=O | N/A | ~170 | Correlates with methylene (-CH₂-) protons in HMBC. |
| Sulfamate N-H | ~8.0 - 9.0 | N/A | Correlates with carbonyl carbon in HMBC. |
Solid-State NMR of Avasimibe
Solid-State NMR (SSNMR) provides structural and dynamic information on materials in their solid form, which is crucial for characterizing drug polymorphism, conformation in formulated products, and drug-excipient interactions. nih.govox.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions to define the structure and dynamics in the solid state. scispace.com
For Avasimibe, SSNMR could be used to:
Identify and Quantify Polymorphs: Different crystalline forms (polymorphs) of a drug can have different physical properties. SSNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments, can distinguish between polymorphs as they give rise to distinct chemical shifts.
Characterize Amorphous Dispersions: SSNMR can probe the physical state and molecular mobility of Avasimibe when dispersed in a polymer matrix, providing insights into drug-carrier interactions and the stability of the amorphous form. nih.gov
Study Drug-Excipient Interactions: Multi-dimensional SSNMR techniques can identify specific atomic-level interactions between Avasimibe and carrier molecules by observing through-space correlations. scispace.com
Mass Spectrometry (MS) for Avasimibe Analysis
Mass spectrometry is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight, confirmation of elemental composition, and structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry and Tandem MS for Avasimibe
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of a compound. For Avasimibe (C29H43NO4S), the theoretical exact mass is 501.2913 Da. medkoo.com HRMS analysis would be expected to yield a measured mass that corresponds to this value within a few parts per million (ppm), unequivocally confirming its elemental composition.
Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides a structural fingerprint of the molecule. This technique is widely used for quantitative analysis of Avasimibe in complex biological matrices like blood plasma. nih.govahajournals.org In such assays, the mass spectrometer is often operated in multiple-reaction monitoring (MRM) mode, which enhances sensitivity and selectivity. A known precursor-to-product ion transition for Avasimibe is the fragmentation of the protonated molecule [M+H]⁺ at m/z 500.1 to a product ion at m/z 177.0. bu.edu
| Technique | Parameter | Value for Avasimibe | Information Provided |
| HRMS | Theoretical Exact Mass | 501.2913 Da | Confirms elemental formula (C29H43NO4S). |
| Tandem MS (MRM) | Precursor Ion [M-H]⁻ | 500.1 m/z | Parent ion selected for fragmentation. |
| Tandem MS (MRM) | Product Ion | 177.0 m/z | Characteristic fragment used for quantification. bu.edu |
The fragmentation pathways can be interpreted to understand the structure. For instance, the cleavage of bonds within the sulfamate ester linkage or the loss of isopropyl groups are common fragmentation pathways for molecules with these functional groups. miamioh.edunih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) of Avasimibe
Ion mobility spectrometry-mass spectrometry (IMS-MS) is an advanced technique that adds another dimension of separation to mass analysis. youtube.comyoutube.com Before reaching the mass analyzer, ions are passed through a gas-filled drift tube under the influence of an electric field. They are separated based on their size, shape, and charge, a property known as their rotationally averaged collision cross-section (CCS). nih.govnih.gov
While specific IMS-MS studies on Avasimibe are not prevalent in the literature, the application of this technique would be highly valuable for:
Separating Isomers: IMS-MS can distinguish between isomers (including conformational isomers, or conformers) that have the same mass but different three-dimensional shapes. youtube.com This could be used to separate Avasimibe from any potential metabolic isomers.
Reducing Chemical Noise: By separating analyte ions from background matrix ions based on their drift time, IMS improves the signal-to-noise ratio, which is particularly useful for analyzing complex samples. youtube.com
Structural Characterization: The experimentally measured CCS value provides an additional physicochemical parameter that can be compared to theoretical models, offering further confidence in structural assignments. mdpi.com
X-ray Crystallography and Electron Diffraction of Avasimibe
Diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the repeating unit cell in Ångströms (Å). |
| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell in degrees (°). |
| Volume (V) | The volume of the unit cell in ų. |
| Z | The number of molecules per unit cell. |
Electron diffraction is a complementary technique that is particularly powerful for determining the structures of very small crystals (nanocrystals) that are unsuitable for conventional X-ray diffraction. nih.gov Due to the strong interaction of electrons with matter, diffraction patterns can be obtained from crystals that are only nanometers in size. unl.edu This method would be an alternative route to determining the solid-state structure of Avasimibe should it prove difficult to grow single crystals of sufficient size for X-ray analysis.
Single-Crystal X-ray Diffraction of OGBTXWYUPRCYQA-KIUQXBPHSA-N
Single-crystal X-ray diffraction (SCXRD) provides definitive three-dimensional structural information. For Olaparib, cocrystals with flavonoids such as kaempferol (B1673270) (OLA-KAE) and quercetin (B1663063) (OLA-QUE) have been characterized using this technique. The analysis of these cocrystals reveals detailed insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This information is vital for understanding the physicochemical properties of different solid forms of the drug. acs.org Crystallographic data for these cocrystals are typically deposited in scientific databases like the Cambridge Crystallographic Data Centre for public access. acs.org
Powder X-ray Diffraction for Polymorph Analysis of this compound
Powder X-ray diffraction (PXRD) is an essential tool for identifying and differentiating various crystalline forms (polymorphs) and the amorphous state of a pharmaceutical compound. Olaparib is known to exhibit polymorphism, with several crystalline forms identified, including Form A, Form L, Form H, Form B, Form M, and others. google.comjustia.comacs.orggoogleapis.com Each form possesses a unique PXRD pattern, characterized by a distinct set of diffraction peaks at specific 2θ angles.
For example, the transformation of crystalline Olaparib to a high-energy amorphous state in solid dispersions can be confirmed by the disappearance of high-intensity peaks characteristic of the crystalline form in the PXRD pattern. nih.gov The development of novel crystalline forms, such as cocrystals with fumaric acid (OLA-FA), is also confirmed by PXRD, where the resulting pattern is distinctly different from that of the individual components. doi.org
Below is a table summarizing the characteristic PXRD peaks for several known polymorphs of Olaparib.
| Crystalline Form | Characteristic PXRD Peaks (2θ ± 0.2°) |
| Form A | 10.5, 12.0, 14.0, 17.8, 21.1, 21.7, 22.3, 24.3, 26.1, 29.2 justia.comgoogleapis.com |
| Form L | 10.4, 13.6, 14.4, 17.2, 17.5, 18.8, 23.0, 25.1 justia.comgoogleapis.com |
| Form M | 10.25, 13.27, 13.97, 17.45, 20.68, 22.06, 23.31, 25.61, 28.99 google.com |
| Form B (Hydrated) | 6.36, 12.61, 15.00, 19.64, 21.96, 22.93, 26.07 googleapis.comgoogle.com |
| Form I | 6.4, 12.7, 15.1, 19.7, 22.0, 23.0 google.com |
| Form II | 6.8, 11.3, 14.4, 20.9, 21.7, 25.0 google.com |
| Form III | 6.4, 6.8, 8.3, 12.7, 15.0, 19.7, 22.0, 23.0 justia.com |
| Form APO-I (Benzyl Alcohol Solvate) | 10.1, 12.5, 20.7 google.com |
Vibrational Spectroscopy (IR, Raman) and Electronic Absorption Spectroscopy of this compound
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and investigate intermolecular interactions within Olaparib's solid forms. The FT-IR spectrum of pure Olaparib powder shows characteristic stretches for amide (N-H) groups at 3400 cm⁻¹, amine (N-H) groups between 3000-3165 cm⁻¹, and carbonyl (C=O) groups from 1611-1655 cm⁻¹. researchgate.net Aromatic ring (C=C, C-H) stretches are also observed at 1611-1655 cm⁻¹ and 750-812 cm⁻¹. researchgate.net For the hydrated crystalline Form B, distinct absorption peaks are noted at 3513, 1681, 1651, 1438, 1222, 1012, 810, and 773 cm⁻¹. google.com These spectral signatures are crucial for identifying specific polymorphs and confirming the absence of molecular interactions when Olaparib is formulated into nanoparticles or solid dispersions. researchgate.net
Raman Spectroscopy: Stimulated Raman Scattering (SRS) microscopy, a specialized Raman technique, has been applied to study the biodistribution of Olaparib within cancer cells. This method provides insights into the drug's subcellular localization, which is vital for understanding its mechanism of action. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy is employed for the quantitative analysis of Olaparib. In a methanol (B129727) solvent, Olaparib exhibits a maximum absorbance (λmax) at 276 nm. stmjournals.comamazonaws.com This characteristic absorption is utilized in developing spectrophotometric methods for its estimation in bulk and pharmaceutical formulations. The detector response is linear over concentration ranges such as 0.5–6 μg/ml, allowing for accurate quantification. stmjournals.com UV detection at wavelengths like 254 nm and 276 nm is also commonly used in conjunction with High-Performance Liquid Chromatography (HPLC) for assay determination. doi.orgturkjps.org
Chromatographic and Separation Techniques for this compound Purity and Quantification
Chromatographic methods are fundamental for separating Olaparib from impurities, metabolites, or other matrix components, and for its precise quantification in various samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Olaparib in complex biological matrices such as human plasma, dried blood spots, and various tissues. nih.govmdpi.com These methods typically involve chromatographic separation on a C18 column followed by detection using a mass spectrometer with electrospray ionization (ESI) in the positive ion mode. nih.govamazonaws.com
Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions. For Olaparib, common transitions include m/z 435.22 → 366.96 and m/z 435.4 → 367.7. mdpi.comamazonaws.comjournaljpri.com These validated bioanalytical methods demonstrate good linearity over specific concentration ranges (e.g., 1-1000 ng/mL or 100–10,000 ng/mL) and are successfully applied in research settings. amazonaws.comjournaljpri.comuu.nl
Below is a table summarizing typical parameters for LC-MS/MS analysis of Olaparib.
| Parameter | Description | Source |
| Chromatographic Column | Kinetex EVO C18 (50 × 4.6 mm, 5 µ) or similar reversed-phase C18 column | amazonaws.comjournaljpri.com |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., 5mM ammonium (B1175870) acetate (B1210297) or 10 mM ammonium formate) | mdpi.comamazonaws.comjournaljpri.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govamazonaws.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | amazonaws.com |
| MRM Transitions (m/z) | 435.22 → 366.96; 435.2 → 322.7; 435.4 → 367.7; 435.22 → 380.3 | mdpi.comamazonaws.comjournaljpri.com |
| Linear Range | Varies by study, e.g., 1-1000 ng/mL, 3-600 ng/mL, 140–7000 ng/mL | nih.govjournaljpri.com |
| Retention Time | Typically short, e.g., 1.66 min, for high throughput | amazonaws.comjournaljpri.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Direct analysis of Olaparib by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its low volatility and thermal instability. The compound would likely decompose at the high temperatures required for GC analysis. To make it amenable to GC-MS, a derivatization step would be necessary to convert Olaparib into a more volatile and thermally stable analogue. However, the scientific literature predominantly favors LC-MS based methods for the analysis of Olaparib, and specific GC-MS methods for its volatile derivatives are not widely reported.
Surface Sensitive Spectroscopies for this compound (e.g., XPS, AFM, STM)
Surface-sensitive techniques provide information about the surface chemistry and morphology of materials.
X-ray Photoelectron Spectroscopy (XPS): XPS has been used to characterize Olaparib cocrystals. This technique provides information on the elemental composition and chemical states of atoms on the material's surface, helping to confirm the formation of cocrystals rather than simple salts by analyzing the electronic environment of atoms involved in intermolecular interactions. doi.org
Scanning Electron Microscopy (SEM): While not a spectroscopic technique in the traditional sense, SEM is often used in conjunction with these methods to visualize the surface morphology. For Olaparib, SEM has been used to compare the crystal morphology of the pure drug (elongated) with nanocrystals (prism-like structures), providing visual confirmation of changes at the micro and nano-scale. doi.orgnih.gov
Information regarding the application of Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for the specific characterization of Olaparib is not extensively available in the reviewed literature.
Table of Compound Names
| InChIKey | Common Name |
| This compound | Olaparib |
| Kaempferol | |
| Quercetin | |
| Fumaric Acid |
Environmental Fate and Biogeochemical Cycling of Ogbtxwyuprcyqa Kiuqxbphsa N
Abiotic Degradation Pathways of Abiraterone Acetate (B1210297)
Abiotic degradation encompasses the chemical transformations of Abiraterone Acetate through interactions with environmental factors like sunlight and water, without the involvement of living organisms.
Photolysis, the breakdown of compounds by light, is a potential degradation route for pharmaceuticals in sunlit surface waters. Studies indicate that Abiraterone Acetate exhibits considerable stability when exposed to light. In a forced degradation study, a solid sample of the compound exposed to a broad spectrum of light (290-700 nm) for seven days showed only minimal decomposition of 0.34%. ijpsonline.com Similarly, the dry crystalline form of Abiraterone Acetate is noted to be stable with no significant degradation under simulated sunlight. google.comgoogleapis.com Another investigation used UV light at a wavelength of 365 nm for three hours to induce stress on the molecule. turkjps.org While these studies confirm that light can be a factor in degradation, Abiraterone Acetate appears relatively resistant to photolysis compared to other degradation pathways. ijpsonline.comnih.gov
| Stress Condition | Duration | Degradation (%) | Source |
|---|---|---|---|
| Light source (290-700 nm) | 7 days | 0.34 | ijpsonline.com |
| UV light (365 nm) | 3 hours | Not specified | turkjps.org |
| Simulated sunlight (dry crystalline form) | Not specified | No significant degradation | google.com |
Hydrolysis, a reaction with water, is a significant degradation pathway for Abiraterone Acetate. As an ester, it is susceptible to the cleavage of its acetate group, a process that transforms the prodrug into its active form, Abiraterone. google.comnih.govfrontiersin.orgnih.gov This reaction is highly dependent on pH.
Forced degradation studies have shown that the compound degrades substantially under both acidic and basic conditions. ijpsonline.comijpsonline.com
In acidic conditions (0.1 N Hydrochloric Acid at 80°C for 30 minutes), the degradation was extensive, reaching 62.72%. ijpsonline.comijpsonline.com
In alkaline conditions (0.1 N Sodium Hydroxide at 50°C for 30 minutes), the degradation was 16.99%. ijpsonline.comijpsonline.com A separate study under slightly different conditions (0.1 N NaOH at 60°C for 30 minutes) reported 12.3% degradation. nih.gov
The primary product of this hydrolytic cleavage is Abiraterone. google.comijpsonline.com
| Condition | Temperature | Duration | Degradation (%) | Primary Product | Source |
|---|---|---|---|---|---|
| 0.1 N HCl | 80°C | 30 min | 62.72 | Abiraterone | ijpsonline.comijpsonline.com |
| 0.1 N NaOH | 50°C | 30 min | 16.99 | Abiraterone | ijpsonline.comijpsonline.com |
| 0.1 N NaOH | 60°C | 30 min | 12.3 | Not specified | nih.gov |
The susceptibility of Abiraterone Acetate to oxidation varies with the specific conditions. A stress test using 30% hydrogen peroxide at 40°C for 30 minutes showed the compound to be highly stable, with only 0.26% degradation. ijpsonline.comijpsonline.com However, when formulated into pharmaceutical products, Abiraterone Acetate has shown susceptibility to oxidative degradation, particularly under accelerated stability testing conditions of 40°C and 75% relative humidity. google.comgoogleapis.com This suggests that while the pure drug substance is resistant to certain oxidants, interactions with other components in a mixture can facilitate oxidative breakdown. google.comgoogleapis.com There is limited information available regarding the reductive transformations of Abiraterone Acetate in environmental contexts.
Biotic Transformations of Abiraterone Acetate
Biotic transformations are mediated by living organisms, primarily microorganisms, and their enzymes. These processes are fundamental to the environmental breakdown of many organic compounds.
Microorganisms can significantly alter the structure of Abiraterone Acetate. The fungus Cunninghamella elegans has been used as a model organism to study its biotransformation, demonstrating an ability to convert nearly 98% of the parent compound. researchgate.net The primary product of this microbial action was identified as Δ⁴-Abiraterone. researchgate.net
Furthermore, after Abiraterone Acetate is hydrolyzed to Abiraterone in the body, gut microbes can further metabolize it. nih.govfrontiersin.org Studies with rat gut microbiota have shown the formation of a unique metabolite, designated M5, which was not observed in liver-based metabolism studies. nih.govfrontiersin.org
Enzymes are the primary drivers of biotransformation in many organisms. As a prodrug, Abiraterone Acetate is intentionally designed to be converted by bodily enzymes. In vivo, esterase enzymes rapidly cleave the acetate group to release the active drug, Abiraterone. nih.govfrontiersin.org
Following this initial hydrolysis, Abiraterone undergoes further enzymatic modifications, mainly in the liver by cytochrome P450 enzymes. Research using rat liver microsomes identified four different oxidized metabolites (designated M1, M2, M3, and M4). nih.gov These products result from hydroxylation reactions and N-oxidation, with metabolite M4 being confirmed as Abiraterone N-Oxide. nih.gov
| Biological System | Parent Compound | Transformation Type | Metabolite(s) | Source |
|---|---|---|---|---|
| Cunninghamella elegans | Abiraterone Acetate | Microbial Biotransformation | Δ⁴-Abiraterone | researchgate.net |
| Rat Gut Microbiota | Abiraterone | Microbial Metabolism | M5 | nih.govfrontiersin.org |
| In vivo (Human) | Abiraterone Acetate | Enzymatic Hydrolysis | Abiraterone | nih.govfrontiersin.org |
| Rat Liver Microsomes | Abiraterone | Enzymatic Oxidation | M1, M2, M3 (Hydroxylated isomers), M4 (Abiraterone N-Oxide) | nih.gov |
Environmental Persistence and Mobility of OGBTXWYUPRCYQA-KIUQXBPHSA-N
The persistence and mobility of Ciprofloxacin in the environment are largely governed by its strong affinity for solid phases, such as soil and sediment. nih.govfrontiersin.org This characteristic significantly limits its movement through the soil profile and potential contamination of groundwater. nih.govoatext.com
Sorption and Desorption Behavior of this compound in Environmental Matrices
The sorption of Ciprofloxacin to soil and its components is a primary factor controlling its environmental distribution. frontiersin.org Studies have consistently shown that Ciprofloxacin exhibits high adsorption to various types of agricultural and mineral soils. nih.govfrontiersin.org This strong binding is attributed to mechanisms such as cation exchange, surface complexation, and cation bridging, particularly in soils with high clay and organic matter content. frontiersin.org
The adsorption behavior of Ciprofloxacin is well-described by both the Freundlich and Langmuir isotherm models, indicating a favorable adsorption process on heterogeneous surfaces. nih.govmdpi.comnih.gov The Freundlich affinity coefficient (KF) for Ciprofloxacin in agricultural soils has been reported to range from 1150 to 5086 Lⁿ µmol¹⁻ⁿ kg⁻¹, signifying a high adsorption capacity. nih.gov Similarly, distribution coefficient (Kd) values have been found to vary widely depending on soil properties, ranging from 23 to 200 mL kg⁻¹, while soil organic carbon-water (B12546825) partitioning coefficient (Koc) values range from 54 to 2,146 mL g⁻¹. frontiersin.org The adsorption process is generally exothermic, meaning that lower temperatures favor greater adsorption. mdpi.com
Desorption studies indicate that the process is often limited and shows hysteresis, meaning that Ciprofloxacin is not easily released back into the liquid phase once adsorbed. nih.govmdpi.com In one study, up to 60% of the initially adsorbed Ciprofloxacin remained in the soil after desorption experiments. mdpi.com This low desorption potential further contributes to its persistence in the soil matrix and reduces its mobility. nih.gov
| Parameter | Value Range | Significance |
|---|---|---|
| Freundlich KF (ads) (Lⁿ µmol¹⁻ⁿ kg⁻¹) | 1150 - 5086 | Indicates high adsorption affinity. nih.govnih.gov |
| Freundlich KF (des) (Lⁿ µmol¹⁻ⁿ kg⁻¹) | 1089 - 6234 | Shows strong retention in soil. nih.govnih.gov |
| Langmuir qm (µmol kg⁻¹) | 5.50 mg g⁻¹ (in one study) | Represents maximum adsorption capacity. nih.govresearchgate.net |
| Distribution Coefficient (Kd) (mL kg⁻¹) | 23 - 200 | Measures partitioning between soil and water. frontiersin.org |
| Organic Carbon Partition Coefficient (Koc) (mL g⁻¹) | 54 - 2146 | Normalizes sorption to organic carbon content. frontiersin.org |
Leaching Potential of this compound in Soil
The strong adsorption and low desorption of Ciprofloxacin result in a very low leaching potential in soil. nih.govresearchgate.net Its high affinity for soil particles means it is largely retained in the upper soil layers, significantly restricting its vertical movement towards groundwater. oatext.com Column transport studies confirm this limited mobility. For instance, one study on sandy silt soil determined a high retardation factor (R) of 345, which suggests a strong adsorption affinity and consequently very slow movement through the soil column. researchgate.net The adsorption rate to soil is typically high, approaching 100% in some cases, which effectively immobilizes the compound and prevents significant leaching. emu.ee
Formation and Characterization of Transformation Products of this compound
Despite its persistence due to strong sorption, Ciprofloxacin can undergo transformation in the environment through various biotic and abiotic processes, leading to the formation of multiple transformation products (TPs). nih.govresearchgate.net The primary degradation pathways include photodegradation, microbial transformation, and advanced oxidation processes. nih.govbohrium.comtandfonline.com
Photodegradation, driven by sunlight, is a significant pathway for Ciprofloxacin transformation in aqueous environments and on surfaces. nih.govresearchgate.net This process can lead to modifications of the piperazine (B1678402) ring, decarboxylation, and defluorination of the quinolone core. bohrium.comresearchgate.net
Microbial activity, particularly by certain fungi and bacteria, also contributes to the biotransformation of Ciprofloxacin. nih.govnih.gov For example, the fungus Xylaria longipes has been shown to transform Ciprofloxacin into four major products through N-acetylation, N-formylation, and breakdown of the piperazine ring. nih.gov Cometabolic biodegradation by nitrifying sludge is another identified pathway for its removal. iwaponline.com
A number of transformation products have been identified and characterized using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). bohrium.comnih.gov Many of these TPs retain the core quinolone structure, which is associated with antibacterial activity. bohrium.comnih.gov
| Transformation Product Name/Identifier | Formation Pathway | Structural Modification |
|---|---|---|
| desethylene-ciprofloxacin | Biotransformation nih.gov | Breakdown of the piperazine ring nih.gov |
| N-acetyl-ciprofloxacin | Biotransformation nih.gov | Acetylation of the piperazine ring nih.gov |
| N-formyl-ciprofloxacin | Biotransformation nih.gov | Formylation of the piperazine ring nih.gov |
| oxociprofloxacin (CIP-1) | Oxidation mdpi.com | Oxidation of the piperazine moiety mdpi.com |
| desenthylenciprofloxacin (M1) | Photodegradation oatext.com | Loss of the ethylene (B1197577) group from the piperazine ring |
| 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-qunoline-3-carboxylic acid | Photodegradation nih.gov | Modification of the piperazine ring nih.gov |
Ogbtxwyuprcyqa Kiuqxbphsa N in Advanced Materials Science and Engineering
Integration of OGBTXWYUPRCYQA-KIUQXBPHSA-N into Polymer Systems
The integration of α-terpineol into polymer systems is an area of growing interest, with the compound being utilized both as a monomer in polymerization reactions and as an additive to modify polymer properties.
Monomer or Additive Roles of this compound in Polymer Synthesis
As a functional monomer, α-terpineol can be incorporated into polymer chains through the double bond in its cyclohexene (B86901) ring. The presence of a hydroxyl group allows for the creation of functional copolymers with specific properties. For instance, α-terpineol has been successfully copolymerized with vinyl monomers such as methyl methacrylate (B99206) and butyl methacrylate using free radical polymerization. researchgate.netresearchgate.net In these reactions, the double bond in the α-terpineol ring serves as the active site for polymerization, while the hydroxyl group remains as a functional pendant group in the resulting copolymer. researchgate.net This functionality can be used for further chemical modifications or to influence the polymer's final properties.
Beyond its role as a monomer, α-terpineol is also employed as an additive in polymer formulations. It can function as a plasticizer, adding flexibility to plastics and other synthetic materials. consolidated-chemical.com Its properties as a solvent are also utilized in the production of paints, resins, and coatings, where it helps to dissolve other components and enhance the stability and drying characteristics of the formulation. consolidated-chemical.comdecachem.com
Structural and Mechanical Properties of this compound-Containing Polymers
The incorporation of α-terpineol into a polymer backbone significantly influences the material's structural and mechanical characteristics. The bulky, cyclic structure of the terpineol (B192494) unit can affect chain packing and intermolecular interactions, which in turn alters thermal and mechanical properties.
Research on the copolymerization of α-terpineol with various methacrylates has provided insights into these effects. For example, the free radical copolymerization of α-terpineol with butyl methacrylate (BMA) resulted in an alternating copolymer with a glass transition temperature (Tg) of 64°C. researchgate.net Similarly, side-chain liquid crystalline polymers synthesized with α-terpineol and methyl methacrylate (MMA) exhibited a glass transition at 52°C. researchgate.net These values demonstrate the impact of the rigid, cyclic structure of α-terpineol on the thermal properties of the resulting polymers.
| Comonomer | Polymer Type | Glass Transition Temperature (Tg) | Reference |
|---|---|---|---|
| Butyl Methacrylate (BMA) | Alternating Copolymer | 64°C | researchgate.net |
| Methyl Methacrylate (MMA) | Side-Chain Liquid Crystalline Polymer | 52°C | researchgate.net |
This compound in Nanomaterials and Nanotechnology
In the realm of nanotechnology, α-terpineol is utilized in the fabrication of novel nanostructures and for the modification of nanomaterial surfaces, contributing to the development of advanced materials with tailored functionalities.
Fabrication of this compound-Based Nanoparticles and Nanostructures
α-Terpineol has been successfully incorporated into polymeric nanoparticles, acting as a core component encapsulated within a polymer shell. A notable example is the synthesis of α-terpineol-loaded poly(methyl methacrylate) (PMMA) nanoparticles. researchgate.netconsensus.app These nanostructures are fabricated to leverage the biological activities of α-terpineol in a controlled delivery system. researchgate.net
Furthermore, α-terpineol serves as a critical solvent and dispersing agent in the formulation of conductive inks containing metallic nanoparticles. nih.gov Inks for inkjet printing have been developed using α-terpineol to disperse silver and gold nanoparticles. nih.gov The properties of α-terpineol, such as its viscosity and surface tension, are crucial for creating stable nanoparticle dispersions suitable for printing applications, leading to the fabrication of conductive patterns on various substrates. nih.gov For example, a stable silver nanoparticle ink was formulated using a mixture of terpineol and butylamine (B146782), which maintained optimal properties for inkjet printing over 85 days. nih.gov
Surface Modification of Nanomaterials with this compound
The surface functionalization of nanoparticles is a critical step in tailoring their interaction with the surrounding environment and improving properties like biocompatibility and stability. frontiersin.orgmdpi.com While direct covalent modification of surfaces with α-terpineol is not a primary application, its role as a solvent and stabilizer in nanoparticle formulations is essential for controlling surface characteristics.
In the context of metallic nanoparticle inks, α-terpineol acts as a high-boiling-point solvent that facilitates the formation of uniform films during the sintering process. nih.gov Its interaction with the nanoparticle surface, often in conjunction with other stabilizing agents like butylamine or oleic acid, prevents aggregation and ensures a homogeneous dispersion. nih.gov This control over the nanoparticle surface environment is a form of surface modification that is critical for the performance of the final printed electronic devices. The choice of solvent, like α-terpineol, is a key parameter in optimizing the surface morphology and electrical properties of the resulting conductive lines. nih.gov
Catalytic Applications of this compound and its Derivatives
While α-terpineol itself is more commonly a product of catalytic reactions rather than a catalyst, its derivatives play important roles as intermediates in various catalytic syntheses. The synthesis of α-terpineol is often achieved through the acid-catalyzed hydration of α-pinene, a major component of turpentine. mdpi.comacs.orgnih.gov This process highlights the importance of catalysis in producing α-terpineol.
| Catalyst System | α-Pinene Conversion | α-Terpineol Yield/Selectivity | Reference |
|---|---|---|---|
| α-Hydroxy Acids, Phosphoric Acid, Acetic Acid | 96% | 48.1% (Selectivity) | mdpi.com |
| Carbonaceous Solid Acid (from Kraft lignin) | 97.8% | 52.2% (Yield) | acs.orgacs.org |
| Amberlyst-15 | 93.1% | 39.2% (Yield) | acs.org |
| p-Toluenesulfonic acid | Not Specified | 53.5 wt% (Yield with mixed acid) | semanticscholar.org |
The development of efficient and reusable solid acid catalysts is a key area of research, aiming to create more environmentally friendly and cost-effective processes for the production of α-terpineol and its derivatives. google.com
Identification of the chemical compound "this compound" and its associated research for the requested article has been unsuccessful.
Extensive searches of chemical databases and scientific literature have failed to identify the specific chemical compound corresponding to the InChIKey "this compound". This identifier does not appear to be linked to any publicly available information, preventing the retrieval of data necessary to address the outlined topics.
The InChIKey is a unique, non-proprietary identifier for chemical substances that encodes the molecular structure. The inability to find any reference to "this compound" suggests that this compound may be novel, not yet disclosed in public databases, or that the provided InChIKey may contain a typographical error.
A search for a structurally similar InChIKey, "FZYOVNIOYYPUPY-ZTWDQPHTSA-N," revealed a complex macrolide molecule. However, given the precise nature of InChIKeys, this is a distinct compound and not the subject of the requested article.
Without the ability to identify the compound and its associated properties, it is not possible to generate a scientifically accurate and informative article on its role in:
Homogeneous and Heterogeneous Catalysis
Design of Functionalized Catalysts
Sensing Applications and Chemo/Biosensors
Supramolecular Chemistry and Self-Assembly
Therefore, the requested article cannot be generated at this time. Should a corrected or alternative identifier for the compound of interest be provided, a new search for the relevant information can be initiated.
Future Directions and Emerging Research Avenues for Ogbtxwyuprcyqa Kiuqxbphsa N
Interdisciplinary Research Frontiers for OGBTXWYUPRCYQA-KIUQXBPHSA-N
The unique physicochemical properties of the trileucine scaffold, particularly its hydrophobicity and propensity for self-assembly, are paving the way for its application in several interdisciplinary fields. A significant area of emerging research is in pharmaceutical materials science and drug delivery . The unesterified and deprotected analogue, trileucine, has been extensively studied as a dispersibility enhancer for dry powder inhaler formulations. nih.govresearchgate.net Its surface activity and low aqueous solubility promote the formation of low-density, corrugated particles that improve aerosol performance. researchgate.net Future research is expected to investigate how the specific modifications in this compound, namely the methyl ester and the Boc protecting group, influence these properties. This could lead to the development of novel excipients for pulmonary drug delivery with tailored properties for specific active pharmaceutical ingredients. nih.gov
Another burgeoning frontier is the intersection of supramolecular chemistry and materials science . Leucine-rich peptides are known to self-assemble into well-defined nanostructures, such as nanotubes and fibers. ub.edu The controlled self-assembly of this compound and its derivatives could be harnessed to create novel biomaterials with applications in tissue engineering, sensing, and catalysis. The defined helical structure of oligoproline peptides has been used to construct metal-peptidic cages, and similar principles could be applied to leucine-rich peptides to create unique, chiral nanospaces. youtube.com
Furthermore, the interaction of this compound with biological systems opens up avenues in chemical biology . The unesterified dipeptide L-leucyl-L-leucine methyl ester has been shown to have specific effects on immune cells. acs.org Investigating the influence of the full Boc-trileucine methyl ester structure on cellular processes could lead to the development of new molecular probes or modulators of biological pathways.
Advanced Methodological Developments for this compound Research
Advancements in analytical and synthetic methodologies are crucial for deepening the understanding and expanding the applications of this compound.
In the realm of analytical chemistry , sophisticated mass spectrometry (MS) techniques are being employed for the detailed characterization of peptides and their derivatives. nih.govnih.govthermofisher.cn Advanced peak determination algorithms and high-resolution analyzers like the Orbitrap are enabling more comprehensive analysis of complex peptide mixtures, which is essential for quality control in synthesis and for studying the interactions of this compound in biological systems. nih.govlcms.cz Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role in elucidating the solution-state conformation and intermolecular interactions of such peptides. hmdb.camdpi.com
High-throughput synthesis and purification methods are accelerating the exploration of structure-activity relationships. Automated solid-phase peptide synthesis (SPPS) allows for the rapid generation of analogues of this compound with systematic modifications.
Computational modeling is becoming an indispensable tool for predicting the self-assembly behavior and conformational preferences of this compound. researchgate.net Molecular dynamics simulations can provide insights into how the Boc group and methyl ester influence the peptide's structure and its interactions with other molecules or surfaces, guiding the rational design of new materials and functional systems.
Below is a table summarizing key physicochemical properties of the related compound, trileucine, which are foundational for future methodological studies on this compound.
| Property | Value | Source |
| Molecular Weight | 357.5 g/mol | nih.gov |
| Aqueous Solubility (neutral pH, 25 °C) | ~6.8 mg/mL | mdpi.com |
| Particle Density (pure spray-dried) | ~0.1 g/cm³ or less | mdpi.com |
| Glass Transition Temperature (spray-dried) | ~104 °C | researchgate.net |
Unexplored Reactivity and Synthetic Potential of this compound
While primarily used as a stable building block in peptide synthesis, the inherent chemical functionalities of this compound present opportunities for exploring novel reactivity.
The tert-butoxycarbonyl (Boc) protecting group , while generally stable, can participate in unexpected reactions. For instance, the Boc group can be involved in intramolecular cyclization reactions or act as a temporary directing group. researchgate.net Research into the specific reactivity of the Boc group on a trileucine scaffold could reveal new synthetic pathways. Furthermore, the dual protection of amino groups with Boc can lead to unique reactivity and cleavage patterns. rsc.orgrsc.org
The peptide backbone itself, though generally inert, can be functionalized. The development of methods for the late-stage modification of the amide bonds in this compound could lead to a diverse range of peptidomimetics with altered conformational and biological properties.
The methyl ester at the C-terminus provides a handle for various chemical transformations. Beyond simple hydrolysis, it can be converted to other functional groups, such as amides, hydrazides, or alcohols, opening up possibilities for conjugation to other molecules or for incorporation into larger, more complex architectures. For example, Boc-L-leucinal, a related aldehyde, is a useful chiral synthon in the preparation of the natural amino acid statine. orgsyn.org
The use of this compound as a chiral building block in asymmetric catalysis is another area ripe for exploration. Leucine (B10760876) and its derivatives have been used to create chiral environments for metal-catalyzed reactions. The trileucine backbone could offer a unique chiral pocket, and its derivatives could be developed as novel organocatalysts or ligands for asymmetric synthesis.
Broader Implications of this compound Research in Chemical Sciences
The study of this compound and its analogues has implications that extend beyond its immediate applications, contributing to a more fundamental understanding of several key concepts in the chemical sciences.
Research into the self-assembly of this relatively simple molecule provides valuable insights into the principles of supramolecular chemistry . researchgate.net Understanding how the interplay of hydrogen bonding, hydrophobic interactions, and steric effects governs the formation of ordered structures from peptidic building blocks is crucial for the bottom-up design of complex functional materials. mdpi.com
The use of trileucine derivatives in drug delivery highlights the growing importance of particle engineering and materials science in medicine. The ability to control particle morphology and surface properties through the addition of functional excipients like trileucine is a powerful strategy for improving the efficacy of inhaled therapies. researchgate.netbris.ac.uk
Furthermore, investigations into the catalytic potential of this compound derivatives contribute to the expanding field of asymmetric catalysis . The development of peptide-based catalysts could offer sustainable and highly selective alternatives to traditional metal-based catalysts. Leucine aminopeptidases, which catalyze the cleavage of N-terminal leucine residues, serve as a biological inspiration for the design of such catalysts. researchgate.netnih.gov
Finally, the synthesis and study of molecules like this compound continue to drive innovation in synthetic organic chemistry , particularly in the area of protecting group chemistry and peptide synthesis. organic-chemistry.orgnih.gov The challenges associated with synthesizing and modifying complex peptides spur the development of new reagents and methodologies with broad applicability across the chemical sciences.
Q & A
Q. What ethical frameworks apply to studies involving this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
